molecular formula C10H14N2O6 B1664183 5-メチルウリジン CAS No. 1463-10-1

5-メチルウリジン

カタログ番号: B1664183
CAS番号: 1463-10-1
分子量: 258.23 g/mol
InChIキー: DWRXFEITVBNRMK-JXOAFFINSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methyluridine, also known as ribothymidine or thymine riboside, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. 5-Methyluridine contains a thymine base joined to a ribose pentose sugar . It is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .

科学的研究の応用

Biological Significance of 5-Methyluridine

5-Methyluridine is one of the most prevalent modifications found in RNA molecules. Its presence can enhance RNA stability by modifying base stacking and shaping secondary structures, which is critical for proper RNA function and integrity . The modification has been associated with various biological functions, including:

  • Virus Replication : m5U modifications have been linked to the replication processes of several viruses, suggesting a potential role in antiviral immunity .
  • Disease Pathogenesis : Research indicates that m5U may influence the development of certain diseases, including cancers and autoimmune disorders .

Research Techniques for m5U Analysis

Recent advancements in computational biology have led to the development of models that predict m5U modification sites. For instance, tools like Deep-m5U and GRUpred-m5U utilize deep learning approaches to accurately identify m5U sites in RNA sequences. These models have shown improved accuracy compared to traditional methods, making them valuable for researchers studying RNA modifications .

Case Studies and Findings

  • Antiviral Mechanisms : A study demonstrated that m5U modifications play a role in enhancing antiviral responses. The presence of m5U was found to be crucial for the effective recognition of viral RNA by host immune systems, thereby influencing viral replication rates .
  • Cancer Research : In breast cancer studies, m5U modifications were observed to affect gene expression profiles significantly. The modulation of these modifications could potentially lead to new therapeutic strategies targeting cancer cell metabolism and proliferation .
  • Stress Regulation : Research has indicated that m5U is involved in the cellular response to stress. Modifications in mRNA can alter how cells respond to environmental stressors, which has implications for understanding diseases like systemic lupus erythematosus .

Applications in Biotechnology

The ability to predict and manipulate m5U modifications opens avenues for biotechnological applications:

  • Pharmaceutical Development : Understanding how m5U influences drug responses can aid in designing more effective therapeutics tailored to specific RNA profiles in diseases.
  • Synthetic Biology : Engineering RNA molecules with optimized m5U modifications can enhance their stability and functionality for use in gene therapies and synthetic biology applications.

Data Tables

Application AreaDescriptionKey Findings
Antiviral ResearchRole of m5U in virus replication and immune responseEnhances recognition of viral RNA by immune cells
Cancer StudiesImpact on gene expression in breast cancerModulates metabolic pathways affecting proliferation
Stress ResponseInfluence on cellular stress responsesAlters gene expression under stress conditions
BiotechnologyPotential for drug development and synthetic biology applicationsEnables design of stable RNA therapeutics

生化学分析

Biochemical Properties

5-Methyluridine is one of the most common modifications made to cellular RNA . It almost universally occurs in position 54 (part of the T arm) of eukaryotic and bacterial tRNA, serving to stabilize the molecule . The same “T-loop” motif occurs in many other forms of noncoding RNA such as tmRNA and rRNA .

Cellular Effects

5-Methyluridine modifications are obtained by methylation at the C5 position of uridine catalyzed by pyrimidine methylation transferase . This modification is related to the development of human diseases . Accurate identification of 5-Methyluridine modification sites from RNA sequences can contribute to the understanding of their biological functions and the pathogenesis of related diseases .

Molecular Mechanism

The molecular mechanism of 5-Methyluridine involves its role in stabilizing the structure of tRNA . It is introduced mainly by tRNA-specific methyltransferase 2A and 2B . The methylation of uridine to form 5-Methyluridine is a crucial step in the post-transcriptional modification of RNA .

Temporal Effects in Laboratory Settings

It is known that 5-Methyluridine is a stable compound

Metabolic Pathways

5-Methyluridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, and inflammatory response . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) .

Subcellular Localization

5-Methyluridine is found almost universally in position 54 (part of the T arm) of eukaryotic and bacterial tRNA This suggests that it is localized in the cytoplasm where tRNA is typically found

準備方法

Synthetic Routes and Reaction Conditions

5-Methyluridine can be synthesized enzymatically from adenosine and thymine. The process involves a combination of adenosine deaminase, purine nucleoside phosphorylase, pyrimidine nucleoside phosphorylase, and xanthine oxidase. Adenosine is first converted into inosine by adenosine deaminase. 5-Methyluridine and hypoxanthine are then synthesized from inosine and thymine by purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase. The hypoxanthine formed is converted into urate via xanthine by xanthine oxidase .

Industrial Production Methods

In industrial settings, 5-Methyluridine can be produced using recombinant strains of Escherichia coli. These strains overexpress purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. The cultures of these strains are used directly to synthesize 5-Methyluridine from thymine .

類似化合物との比較

類似化合物

独自性

5-メチルウリジンは、他のヌクレオシドでは一般的ではないtRNAのTアームに特異的に存在するため、ユニークです。 この修飾は、tRNA分子の安定性と適切な機能に不可欠です .

生物活性

5-Methyluridine (m5U) is a modified nucleoside found in various RNA molecules, including tRNA, rRNA, and mRNA. Its biological activity has garnered significant attention in recent years due to its role in RNA metabolism, gene expression regulation, and its potential implications in various diseases.

RNA Modification and Stability

m5U is recognized as one of the most prevalent non-canonical bases in RNA. It plays crucial roles in RNA stability and function. Studies have shown that m5U modifications can influence the maturation of tRNA and the translocation process during protein synthesis. For instance, research indicates that tRNAs lacking m5U exhibit altered modification patterns, leading to desensitization to translocation inhibitors, which affects protein synthesis efficiency .

Gene Expression Regulation

The incorporation of m5U into RNA has been linked to enhanced gene expression. A study demonstrated that self-amplifying RNAs containing m5U mediated prolonged expression of reporter genes in vivo, suggesting that m5U contributes to the stability and translational efficiency of these RNA molecules . Additionally, the presence of m5U in mRNA has been associated with differential gene expression under stress conditions .

Implications in Disease

Recent findings have implicated m5U in the development of diseases such as breast cancer and systemic lupus erythematosus. The modification's role in regulating stress responses may contribute to cellular adaptations seen in these conditions . Furthermore, the modulation of m5U levels has been observed to affect cellular growth and response to environmental changes .

Study on tRNA Modifications

In a study focused on E. coli, researchers explored the effects of m5U on tRNA maturation and ribosomal function. They found that cells deficient in the enzyme responsible for installing m5U exhibited significant alterations in tRNA modification profiles, which subsequently impacted protein synthesis rates . This highlights the critical role of m5U in maintaining proper cellular function.

Self-Amplifying RNA Research

Another notable study investigated self-amplifying RNAs generated with modified nucleotides, including m5U. The results indicated that these modified RNAs not only enhanced protein expression but also induced robust immune responses when used as vaccines, showcasing their potential applications in therapeutic contexts .

Table 1: Comparison of Biological Activities Associated with 5-Methyluridine

ActivityDescriptionReference
tRNA MaturationModulates tRNA maturation and translocation during protein synthesis
Gene ExpressionEnhances stability and expression of self-amplifying RNAs
Disease AssociationImplicated in breast cancer and systemic lupus erythematosus
Stress Response RegulationAffects cellular adaptations under stress conditions

Table 2: Key Enzymes Involved in m5U Modification

OrganismEnzymeFunction
Escherichia coliTrmAMethylates T-loop of tmRNA
Saccharomyces cerevisiaeTrm2Responsible for adding m5U to tRNA
MammalsTRMT2A/TRMT2BCatalyze the formation of m5U in various RNA types

特性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163348
Record name Thymine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1463-10-1
Record name 5-Methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymine riboside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyluridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THYMINE RIBOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 187 °C
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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